molecular formula C8H18Cl2N2S B6225451 2-methyl-1-(thietan-3-yl)piperazine dihydrochloride CAS No. 2770359-99-2

2-methyl-1-(thietan-3-yl)piperazine dihydrochloride

Cat. No. B6225451
CAS RN: 2770359-99-2
M. Wt: 245.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-(thietan-3-yl)piperazine dihydrochloride, also known as 2MTP, is a heterocyclic compound with a unique structure and a wide range of applications in scientific research. It is a colorless, crystalline solid with a molecular formula of C6H14Cl2N2S and a molecular weight of 211.18 g/mol. 2MTP is a useful reagent for the synthesis of other compounds, and has been used in the development of new drugs, materials, and catalysts. It has also been used in the study of biochemical and physiological processes, as well as in the development of lab experiments.

Scientific Research Applications

2-methyl-1-(thietan-3-yl)piperazine dihydrochloride has been used in a variety of scientific research applications. It has been used in the development of new drugs, materials, and catalysts. It has also been used in the study of biochemical and physiological processes, as well as in the development of lab experiments. It has been used to study the effects of various drugs on the human body, as well as the effects of various environmental factors on biochemical and physiological processes. It has also been used in the development of new catalysts and materials.

Mechanism of Action

The mechanism of action of 2-methyl-1-(thietan-3-yl)piperazine dihydrochloride is not well understood. However, it is believed that it may act as a proton donor, providing protons to the active site of enzymes. This allows the enzyme to catalyze a reaction, leading to the production of the desired product. It is also believed that this compound may act as a substrate for certain enzymes, allowing them to catalyze reactions that would otherwise be impossible.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs. It has also been found to inhibit the activity of other enzymes, including those involved in the metabolism of fatty acids and cholesterol. In addition, it has been found to inhibit the activity of certain hormones, including testosterone, progesterone, and cortisol.

Advantages and Limitations for Lab Experiments

2-methyl-1-(thietan-3-yl)piperazine dihydrochloride has a number of advantages and limitations when used in lab experiments. One advantage is that it is relatively inexpensive and easy to obtain. Another advantage is that it is relatively stable and can be stored for long periods of time. However, it is important to note that this compound is a hazardous chemical and must be handled with care. In addition, it is important to note that this compound is not water-soluble and must be dissolved in an organic solvent before use.

Future Directions

There are a number of potential future directions for research involving 2-methyl-1-(thietan-3-yl)piperazine dihydrochloride. One potential direction is the development of new drugs and materials using this compound as a starting material. Another potential direction is the study of the effects of this compound on biochemical and physiological processes, such as its effects on hormone levels and enzyme activity. Additionally, further research could be conducted into the mechanism of action of this compound and its potential applications in the development of new catalysts and materials. Finally, further research could be conducted into the safety and efficacy of this compound for use in lab experiments.

Synthesis Methods

2-methyl-1-(thietan-3-yl)piperazine dihydrochloride can be synthesized using a variety of methods, including the Friedel-Crafts alkylation of thiophene with methyl iodide, followed by hydrolysis of the resulting product. Another method involves the reaction of piperazine with methyl iodide, followed by hydrolysis of the resulting product. A third method is the reaction of thiophene with methyl iodide, followed by reduction of the resulting product. All of these methods involve the use of hazardous chemicals and require careful handling and disposal of the resulting products.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-1-(thietan-3-yl)piperazine dihydrochloride involves the reaction of 2-methylpiperazine with thietane-3-carboxaldehyde followed by reduction and salt formation.", "Starting Materials": [ "2-methylpiperazine", "thietane-3-carboxaldehyde", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "2-methylpiperazine is reacted with thietane-3-carboxaldehyde in the presence of a suitable solvent and a catalyst to form the corresponding imine.", "The imine is then reduced using sodium borohydride to form the amine.", "The amine is then reacted with hydrochloric acid to form the dihydrochloride salt of 2-methyl-1-(thietan-3-yl)piperazine." ] }

CAS RN

2770359-99-2

Molecular Formula

C8H18Cl2N2S

Molecular Weight

245.2

Purity

95

Origin of Product

United States

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